molecular formula C19H15FN6OS B2561207 N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-94-9

N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2561207
CAS RN: 868968-94-9
M. Wt: 394.43
InChI Key: GQPVAEIYOSKJNP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lithium-Ion Batteries (LIBs)

Title: 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries

Abstract: The electrochemical performance of lithium-ion batteries (LIBs) often suffers from sluggish interfacial kinetics. Researchers have explored alternative solvents to improve performance. One such solvent is 4-fluorobenzyl cyanide (FBCN), which features steric hindrance and a weak Lewis basic center. FBCN is designed to construct a bulky coordination structure with Li+ ions, weakening ion-dipole interactions (Li±solvents) while promoting coulombic attraction (Li±anions). This sterically-controlled solvation chemistry reduces the interfacial barrier, leading to improved rate performance in LIBs. Practical demonstrations in LiFePO4//graphite pouch cells validate these findings.

Materials Science

Title: Imidazo [1,5-a]pyridin-3-yl pyridazin-3-ones

Abstract: The compound’s imidazo[1,5-a]pyridin-3-yl moiety belongs to a class of aromatic heterocycles with significant potential in materials science. Researchers have reported promising innovations in optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy. The unique structural features of AB00676330-01 make it an interesting candidate for material design and functionalization.

Medicinal Chemistry

Title: Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-15-5-3-13(4-6-15)10-22-17(27)12-28-18-8-7-16-23-24-19(26(16)25-18)14-2-1-9-21-11-14/h1-9,11H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPVAEIYOSKJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

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